2-(2-Aminoquinolin-7-yl)acetic acid

CNS drug design nNOS inhibitor development physicochemical profiling

2-(2-Aminoquinolin-7-yl)acetic acid (CAS 1146298-72-7, C₁₁H₁₀N₂O₂, MW 202.21) is a 7-substituted 2-aminoquinoline featuring a primary amino group at the quinoline 2-position and an acetic acid side chain at the 7-position. This substitution pattern places it within a well-characterized class of compounds developed as neuronal nitric oxide synthase (nNOS) inhibitors, where the 2-aminoquinoline core acts as an arginine isostere that binds the conserved active-site glutamate residue.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B11896078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoquinolin-7-yl)acetic acid
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)N)CC(=O)O
InChIInChI=1S/C11H10N2O2/c12-10-4-3-8-2-1-7(6-11(14)15)5-9(8)13-10/h1-5H,6H2,(H2,12,13)(H,14,15)
InChIKeyIZLNOOKYITUHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminoquinolin-7-yl)acetic acid CAS 1146298-72-7: Key Properties, Comparator Landscape, and Procurement Rationale


2-(2-Aminoquinolin-7-yl)acetic acid (CAS 1146298-72-7, C₁₁H₁₀N₂O₂, MW 202.21) is a 7-substituted 2-aminoquinoline featuring a primary amino group at the quinoline 2-position and an acetic acid side chain at the 7-position [1]. This substitution pattern places it within a well-characterized class of compounds developed as neuronal nitric oxide synthase (nNOS) inhibitors, where the 2-aminoquinoline core acts as an arginine isostere that binds the conserved active-site glutamate residue [2]. The compound is commercially available from multiple suppliers at purities of 95–98% and is used as a versatile synthetic intermediate for constructing more elaborate 7-substituted 2-aminoquinoline pharmacophores .

Why 2-(2-Aminoquinolin-7-yl)acetic acid Cannot Be Replaced by Des-amino or Regioisomeric Quinoline Acetic Acid Analogs


Close structural analogs such as 2-(quinolin-7-yl)acetic acid (CAS 152149-07-0) and amino(quinolin-7-yl)acetic acid (CAS 1218381-58-8) share the quinoline-7-acetic acid framework but differ critically in the presence and position of the amino group. The 2-amino substituent on the quinoline ring is the essential pharmacophore that hydrogen-bonds with the conserved glutamate residue (Glu592 in nNOS) in the NOS active site, a binding mode confirmed by multiple X-ray co-crystal structures [1]. Removing this group (as in 2-(quinolin-7-yl)acetic acid) abolishes this key interaction. Relocating the amino group to the α-carbon of the acetic acid chain (as in amino(quinolin-7-yl)acetic acid) not only eliminates the arginine-mimetic interaction but also profoundly alters lipophilicity: XLogP3 shifts from 1.3 (target) to −1.5 (regioisomer), a >2.8-unit difference that drastically impacts membrane permeability and CNS penetration potential [2]. These structural–physicochemical divergences mean the compounds are not functionally interchangeable for any application requiring the 2-aminoquinoline pharmacophore.

Quantitative Differentiation Evidence for 2-(2-Aminoquinolin-7-yl)acetic acid vs. Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation: Target vs. Amino(quinolin-7-yl)acetic Acid Regioisomer

2-(2-Aminoquinolin-7-yl)acetic acid (target) exhibits a computed XLogP3 of 1.3, whereas amino(quinolin-7-yl)acetic acid (CAS 1218381-58-8), which carries the primary amino group on the α-carbon of the acetic acid side chain rather than the quinoline 2-position, has an XLogP3 of −1.5 [1]. The 2.8-unit difference reflects the fundamental impact of amino group placement on partition coefficient and predicted membrane permeability. The target compound's XLogP3 of 1.3 falls within the favorable range (1–3) associated with oral bioavailability and CNS penetration, while the regioisomer's negative value predicts poor passive diffusion across lipid bilayers [2].

CNS drug design nNOS inhibitor development physicochemical profiling

Hydrogen Bond Donor/Acceptor Capacity vs. Des-amino Analog 2-(Quinolin-7-yl)acetic Acid

The target compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), compared to 1 HBD and 3 HBA for 2-(quinolin-7-yl)acetic acid (CAS 152149-07-0), which lacks the 2-amino group [1]. The additional HBD in the target compound corresponds to the primary amine that X-ray crystallography has shown forms critical hydrogen bonds with the conserved active-site glutamate (Glu592 in rat nNOS) and interacts with heme propionates in the NOS binding pocket [2]. The des-amino analog cannot engage in this essential glutamate interaction, explaining why 2-aminoquinoline is the minimal pharmacophore for nNOS inhibition.

target engagement structure-based drug design pharmacophore modeling

Rotatable Bond Flexibility vs. Unsubstituted 2-Aminoquinoline Scaffold

2-(2-Aminoquinolin-7-yl)acetic acid contains 2 rotatable bonds (the acetic acid methylene and the carboxylic acid C–O torsion), whereas the parent 2-aminoquinoline (CAS 580-22-3) possesses 0 rotatable bonds [1]. This difference is functionally meaningful for nNOS inhibitor design: structure–activity studies demonstrated that 7-substituted 2-aminoquinolines with flexible linkers (5-atom length between quinoline and terminal aryl ring, such as in compounds 7 and 9) achieve optimal nNOS inhibition (Ki = 49 nM and 73 nM, respectively) and isoform selectivity (nNOS/iNOS up to ~900-fold) by allowing the hydrophobic tail to reach the distal binding pocket formed by Met336, Leu337, Tyr706, and Trp306 [2]. The acetic acid side chain of the target compound provides a synthetic handle for further chain elongation through amide coupling or reductive amination.

conformational analysis synthetic intermediate utility linker geometry optimization

Validated Scaffold Presence in Multiple NOS Co-crystal Structures

The 2-aminoquinolin-7-yl scaffold is documented in at least six publicly available PDB co-crystal structures of NOS enzymes, including entries 5VUQ, 5UO1, 5UNR, 5UO8, 5VVB, and 6XCX, spanning rat nNOS, human nNOS, human eNOS, and Bacillus subtilis NOS [1]. These structures confirm that the 2-aminoquinoline core consistently adopts an identical binding mode: the 2-amino group hydrogen-bonds with the active-site glutamate, the quinoline ring tilts ~45° relative to the heme plane, and the 7-substituent projects toward the substrate access channel [2]. In contrast, no co-crystal structures of NOS enzymes are reported for 2-(quinolin-7-yl)acetic acid (des-amino) or amino(quinolin-7-yl)acetic acid (α-amino regioisomer), indicating that these analogs lack the structural features required for stable NOS active-site occupancy.

X-ray crystallography PDB structural validation nNOS inhibitor binding mode

Vendor Purity and Quality Certification: Target vs. Analog Availability

2-(2-Aminoquinolin-7-yl)acetic acid is available from multiple vendors with specified purities: AKSci at ≥95% , CheMenu at 97% , and MolCore at ≥98% with ISO certification . By comparison, amino(quinolin-7-yl)acetic acid (CAS 1218381-58-8) is listed at 95% purity by AKSci . The higher purity availability (98% vs. 95%) and ISO certification for the target compound provide end-users with greater batch-to-batch consistency for reproducible synthesis and biological assay results.

chemical procurement quality assurance ISO-certified supply

Optimal Application Scenarios for 2-(2-Aminoquinolin-7-yl)acetic acid Based on Quantitative Differentiation Evidence


Synthesis of Potent and Isoform-Selective nNOS Inhibitors via 7-Position Chain Elongation

The pre-installed acetic acid functionality at the 7-position enables direct amide coupling or reduction–amination sequences to append hydrophobic tail groups that occupy the distal NOS substrate-access channel. Published SAR demonstrates that 7-substituted 2-aminoquinolines with 5-atom linkers achieve nNOS Ki values as low as 49 nM and nNOS/iNOS selectivity up to ~900-fold [1]. The target compound eliminates the need for a separate bromination–amination sequence on the quinoline core, streamlining analog synthesis by 2–3 steps per compound.

Construction of CNS-Penetrant nNOS Inhibitor Candidates with Favorable Physicochemical Properties

With an XLogP3 of 1.3, the target compound occupies a lipophilicity sweet spot associated with oral bioavailability and blood-brain barrier penetration [2]. The 2-amino group provides the essential anchoring hydrogen bond to NOS active-site glutamate (Glu592) confirmed by multiple co-crystal structures [3]. This physicochemical profile makes the compound a preferred starting material over the α-amino regioisomer (XLogP3 = −1.5), which would predict poor passive membrane permeability.

Fragment-Based and Structure-Guided Design Programs Targeting NOS Enzyme Family Members

The 2-aminoquinolin-7-yl scaffold has been crystallographically validated in six PDB entries across rat nNOS (5VUQ, 5UNR), human nNOS (5UO1), human eNOS (5UO8, 5VVB), and bacterial NOS (6XCX) [4]. This structural pedigree supports its use as a reliable starting fragment for structure-based design, where the carboxylic acid can serve as a vector for growing into unexplored regions of the binding pocket while maintaining the critical glutamate interaction.

Quality-Controlled Intermediate Supply for Preclinical Candidate Scale-Up

For programs advancing lead compounds into preclinical development, the availability of ISO-certified, ≥98% purity material from MolCore provides a documented quality standard suitable for GLP toxicology and formulation studies . This level of quality assurance is not currently matched by vendors of the closest regioisomeric analog (amino(quinolin-7-yl)acetic acid), reducing supply-chain risk during candidate advancement.

Quote Request

Request a Quote for 2-(2-Aminoquinolin-7-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.